

Application Note & Protocol: Pharmacokinetic Study of Delavinone in Mice

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Compound of Interest

Compound Name: Delavinone

Cat. No.: B12416197

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Introduction

Delavinone is a novel investigational compound with therapeutic potential. Understanding its pharmacokinetic profile is crucial for preclinical development. This document outlines the protocol for conducting a pharmacokinetic study of **Delavinone** in a murine model, presenting key data and experimental workflows.

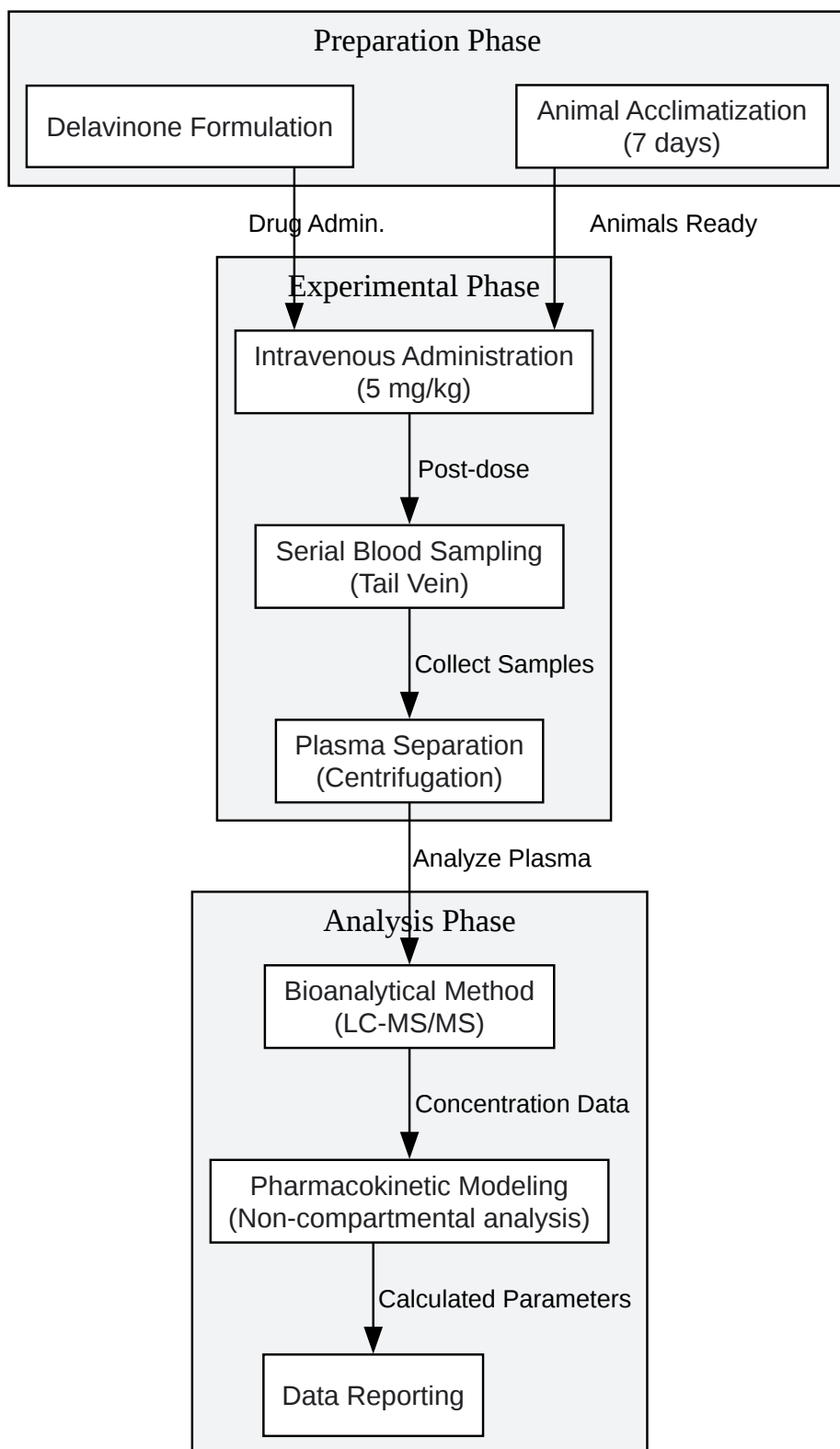
Pharmacokinetic Parameters of **Delavinone** in Mice

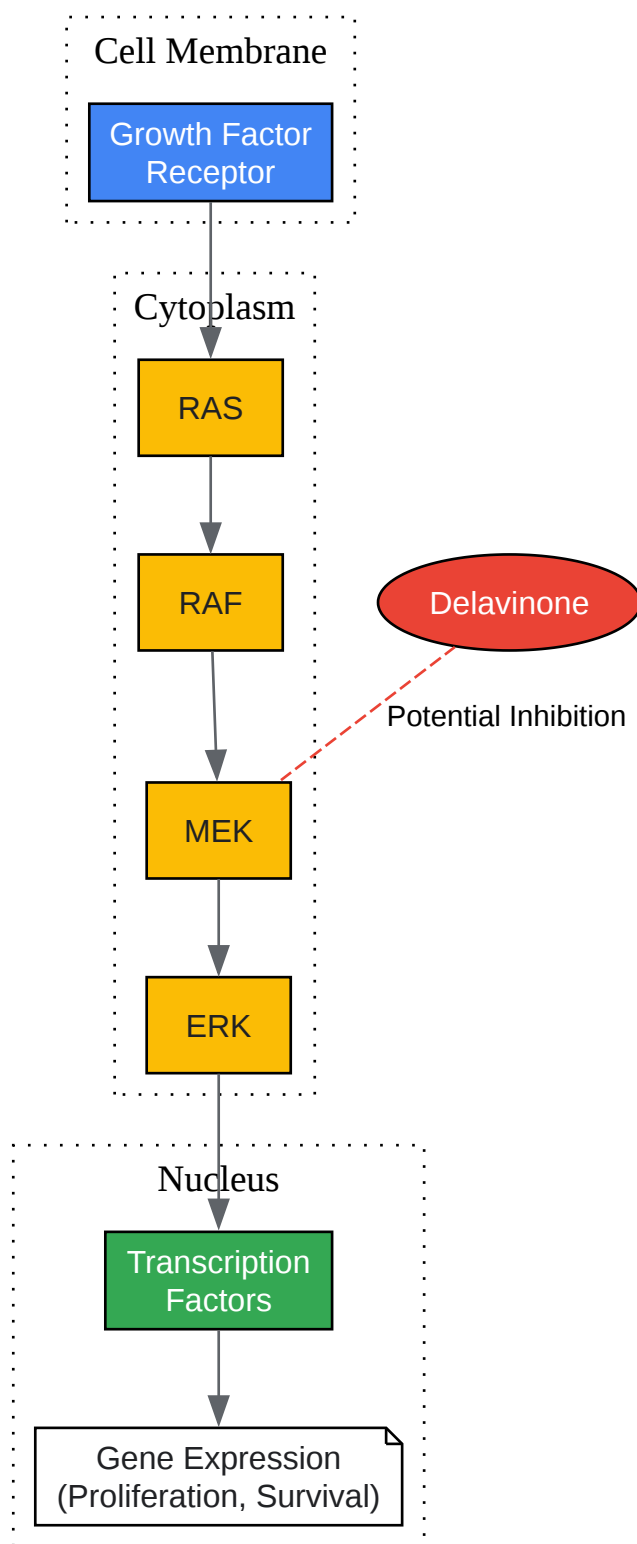
A comprehensive analysis of **Delavinone**'s behavior in the body was conducted following a single intravenous administration. The key pharmacokinetic parameters are summarized in the table below, providing a clear overview of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter	Unit	Value	Description
C _{max}	ng/mL	1250	The maximum observed plasma concentration of the drug.
T _{max}	hours	0.5	The time at which C _{max} is observed.
AUC (0-t)	ng·h/mL	3450	The area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC (0-inf)	ng·h/mL	3600	The area under the plasma concentration-time curve from time zero to infinity.
t _{1/2}	hours	2.5	The elimination half-life of the drug.
V _d	L/kg	1.8	The apparent volume of distribution.
CL	L/h/kg	0.5	The clearance of the drug from the body.

Experimental Workflow

The following diagram illustrates the sequential steps involved in the pharmacokinetic study of **Delavinone** in mice, from drug preparation and administration to data analysis.





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